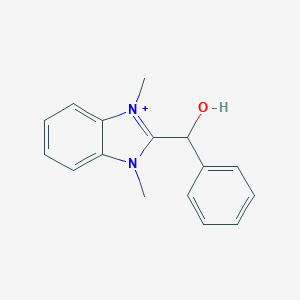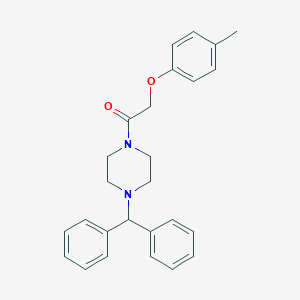![molecular formula C13H19N B252688 N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
N-[(3-methylphenyl)methyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)methyl]cyclopentanamine, also known as MPAC, is a chemical compound that belongs to the family of cyclopentylamines. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. In
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown promise as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In psychiatry, N-[(3-methylphenyl)methyl]cyclopentanamine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In cardiology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown potential as a treatment for hypertension and heart failure.
Wirkmechanismus
The exact mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[(3-methylphenyl)methyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(3-methylphenyl)methyl]cyclopentanamine is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. This makes it a promising candidate for further research and development. However, one of the limitations of N-[(3-methylphenyl)methyl]cyclopentanamine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[(3-methylphenyl)methyl]cyclopentanamine. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of its potential therapeutic applications in other fields of medicine, such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine and its potential side effects.
Synthesemethoden
The synthesis of N-[(3-methylphenyl)methyl]cyclopentanamine involves the reaction of cyclopentanone with 3-methylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high yield of N-[(3-methylphenyl)methyl]cyclopentanamine.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
N-[(3-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChI-Schlüssel |
IAAWOZKMYWZSOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
